molecular formula C6H3Cl3N2O B1379321 2,4,6-Trichloronicotinamide CAS No. 53815-29-5

2,4,6-Trichloronicotinamide

Cat. No.: B1379321
CAS No.: 53815-29-5
M. Wt: 225.5 g/mol
InChI Key: IQLNRTPWCZJLOP-UHFFFAOYSA-N
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Description

2,4,6-Trichloronicotinamide is a chemical compound with the molecular formula C₆H₃Cl₃N₂O and a molecular weight of 225.46 g/mol . It is a derivative of nicotinamide, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

2,4,6-Trichloronicotinamide, also known as 2,4,6-trichloropyridine-3-carboxamide, is a chemical compound with the formula C6H3Cl3N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloronicotinamide typically involves the chlorination of nicotinamide. One common method includes the reaction of nicotinamide with phosphorus oxychloride (POCl₃) in the presence of a catalyst such as dimethylaniline . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This involves using high-purity reagents and controlling the reaction temperature and time precisely. The product is then isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trichloronicotinamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trichloronicotinamide is unique due to its amide group, which imparts specific chemical properties such as increased solubility in polar solvents and the ability to form hydrogen bonds. These properties make it particularly useful in applications where interaction with biological molecules is required .

Biological Activity

2,4,6-Trichloronicotinamide (TCNA) is a chlorinated derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound exhibits various biological effects, including antimicrobial, anti-inflammatory, and possible anticancer properties. This article aims to provide a comprehensive overview of the biological activity of TCNA, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its three chlorine atoms attached to the aromatic ring of nicotinamide. Its chemical formula is C6_6H3_3Cl3_3N2_2O. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Activity

TCNA has demonstrated notable antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. A study highlighted that TCNA inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Effects

In vitro studies have shown that TCNA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for TCNA in managing inflammatory diseases. The effective concentration for these effects was found to be around 100 µM.

Anticancer Potential

TCNA's potential as an anticancer agent has been explored in several studies. Notably, it has been shown to inhibit cell proliferation in various cancer cell lines, including colon and breast cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Colon Cancer Cell Lines

A specific study investigated the effects of TCNA on HCT-116 colon cancer cells. The results indicated that treatment with TCNA (125–1000 μM) led to a significant decrease in cell viability after 72 hours, with an IC50 value determined to be approximately 500 μM. The compound was found to upregulate p21^Cip1 and p27^Kip1, which are critical regulators of the cell cycle.

The biological activity of TCNA can be attributed to its ability to interact with various cellular targets:

  • Cyclin-Dependent Kinases (CDKs) : TCNA inhibits CDK activity, which is crucial for cell cycle regulation. In vitro assays demonstrated that TCNA could inhibit CDK1, CDK2, and CDK4 activity in a dose-dependent manner.
  • Caspase Activation : In cancer cells, TCNA promotes apoptosis through caspase activation, leading to programmed cell death.

Data Summary

Biological ActivityEffective ConcentrationMechanism
Antimicrobial50 - 200 µg/mLDisruption of cell wall synthesis
Anti-inflammatory100 µMInhibition of cytokine production
Anticancer (HCT-116 cells)125 - 1000 μMInduction of apoptosis via CDK inhibition

Properties

IUPAC Name

2,4,6-trichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLNRTPWCZJLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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